

A Technical Guide to 6-Fluoroquinoline-2-thiol and Related Compounds

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Compound of Interest

Compound Name: 6-Fluoroquinoline-2-thiol

Cat. No.: B15059041

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Disclaimer: Direct experimental data, including a specific CAS number, for **6-Fluoroquinoline-2-thiol** is not readily available in public chemical databases based on the conducted search. This guide provides information on the requested chemical's structure, a proposed synthesis pathway, and detailed data for a closely related, cataloged compound, 6-fluoro-4-methylquinoline-2-thiol, to serve as a technical reference for researchers.

Chemical Identity and Structure

While a dedicated CAS number for **6-Fluoroquinoline-2-thiol** is not found, its structure can be inferred from its IUPAC name. It consists of a quinoline core, which is a bicyclic aromatic compound, with a fluorine atom at the 6th position and a thiol (-SH) group at the 2nd position.

Structure of **6-Fluoroquinoline-2-thiol**:

6-Fluoroquinoline-2-thiol

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Caption: Chemical structure of **6-Fluoroquinoline-2-thiol**.

A closely related compound with a registered CAS number is 6-fluoro-4-methylquinoline-2-thiol.

Physicochemical Data

The following table summarizes the available physicochemical properties for the related compound, 6-fluoro-4-methylquinoline-2-thiol.

Property	Value	Reference
CAS Number	18529-13-0	[1]
Molecular Formula	C ₁₀ H ₈ FNS	[1]
Molecular Weight	193.241 g/mol	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Boiling Point	270.2 ± 50.0 °C at 760 mmHg	[1]
Flash Point	117.2 ± 30.1 °C	[1]

Proposed Synthesis Protocol

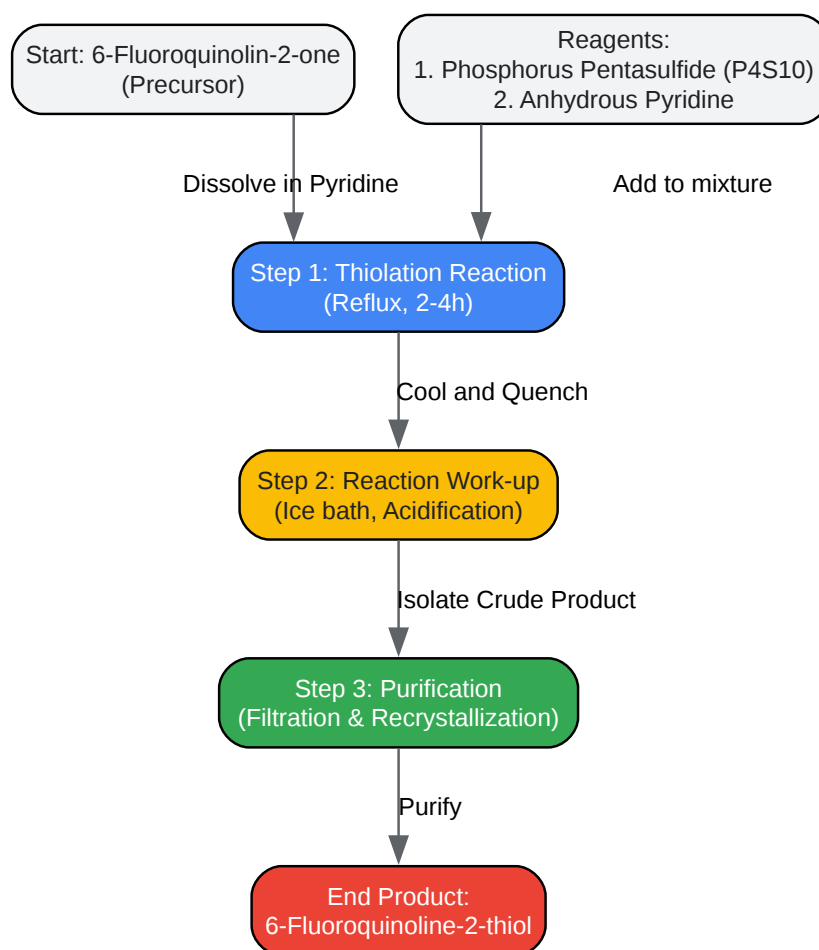
A common method for synthesizing quinoline thiols involves the thiolation of the corresponding hydroxyquinoline. The following is a generalized experimental protocol for the synthesis of a thioquinoline from a hydroxyquinoline precursor, a method suggested by the conversion of similar compounds.^[2]

Protocol: Thiolation of 6-Fluoroquinolin-2-one

- **Reactant Preparation:** In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of 6-fluoroquinolin-2-one (the tautomer of 6-fluoroquinolin-2-ol).
- **Solvent Addition:** Add anhydrous pyridine to the flask to dissolve the starting material. The volume should be sufficient to ensure proper mixing.
- **Reagent Addition:** Carefully add 1.2 equivalents of a thiolation agent, such as phosphorus pentasulfide (P_4S_{10}), to the solution in portions. The reaction is often exothermic.
- **Reaction Reflux:** Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and acidify with a dilute acid (e.g., 10% HCl) to precipitate the product.
- **Purification:** Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product, **6-Fluoroquinoline-2-thiol**.

Synthesis Workflow Diagram

The logical workflow for the proposed synthesis of **6-Fluoroquinoline-2-thiol** is visualized below.



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Caption: Proposed synthesis workflow for **6-Fluoroquinoline-2-thiol**.

Biological Context and Potential Applications

Quinolines, particularly fluoroquinolones, are a significant class of compounds in medicinal chemistry with a broad spectrum of biological activities.[3][4] While specific data on **6-Fluoroquinoline-2-thiol** is unavailable, its structural motifs suggest potential areas of research interest:

- **Antimicrobial Activity:** The fluoroquinolone core is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][5] Many derivatives have been synthesized and tested against various bacterial and fungal strains.[6][7]

- Anticancer Activity: Certain quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][8]
- Antiviral and Antiparasitic Research: The quinoline scaffold is also found in drugs with antimalarial, antiviral, and other antiparasitic activities.[3][4]
- Synthetic Intermediate: Thiol-containing quinolines can serve as versatile intermediates in the synthesis of more complex molecules, leveraging the reactivity of the thiol group for further functionalization.[2] The para-fluoro-thiol reaction (PFTR) is a known method for modifying macromolecules, highlighting the utility of thiol-fluorinated aromatic structures in bioconjugation.[9]

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